molecular formula C9H9ClN2O2 B595303 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 1259326-51-6

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B595303
CAS No.: 1259326-51-6
M. Wt: 212.633
InChI Key: KFCNHVMLOCIZKK-UHFFFAOYSA-N
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Description

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline: is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro group at the 7th position and a nitro group at the 6th position on the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes or polymers .

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydroisoquinoline
  • 6-Nitro-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and nitro groups on the isoquinoline ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group can enhance the compound’s reactivity towards reduction reactions, while the chloro group can facilitate substitution reactions .

Properties

IUPAC Name

7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCNHVMLOCIZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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